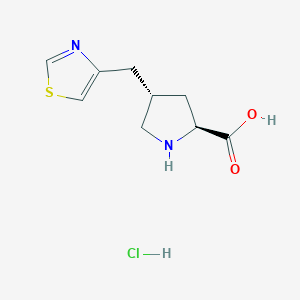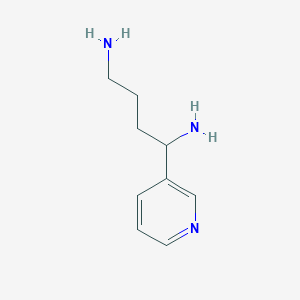
1-Pyridin-3-ylbutane-1,4-diamine
Overview
Description
“1-Pyridin-3-ylbutane-1,4-diamine” is a chemical compound with the molecular formula C9H15N3 . It has a molecular weight of 165.24 g/mol . The compound is also known by other names such as “3-(1,4-Diaminobut-1-yl)pyridine” and "1,4-Butanediamine, 1-(3-pyridinyl)-" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a butane chain with two amine groups at the 1 and 4 positions . The compound has 3 hydrogen bond acceptors and 4 hydrogen bond donors .
Physical and Chemical Properties Analysis
The boiling point of “this compound” is between 157-164 °C (at a pressure of 6 Torr) and it has a predicted density of 1.055±0.06 g/cm3 . The compound has a pKa value of 10.23±0.10 (Predicted) .
Scientific Research Applications
Novel Polymeric Materials
Researchers have synthesized new diamines containing pyridine heterocyclic groups for the preparation of polymers with exceptional properties. For instance, a study by Liaw et al. (2007) developed a poly(pyridine−imide) with a pendent pyrene group, exhibiting high solubility, good thermal stability, and strong fluorescent properties upon protonation, suitable for advanced materials applications (Liaw, Wang, & Chang, 2007).
Coordination Chemistry and Luminescent Materials
The synthesis and coordination chemistry of pyridine and pyrazole derivatives have been explored for creating luminescent materials and biological sensors. Halcrow (2005) reviewed the complex chemistry of 2,6-di(pyrazol-1-yl)pyridine derivatives, highlighting their potential in luminescent lanthanide compounds and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).
Hydrogen-Bonded Crystal Engineering
The design of molecules for hydrogen-bonded crystal engineering has leveraged the structural features of pyridine derivatives. Duong et al. (2011) synthesized compounds incorporating pyridin-2-yl and other heterocyclic groups to chelate metals and create metallotectons, demonstrating the role of these compounds in generating predictable structures through hydrogen bonding (Duong, Métivaud, Maris, & Wuest, 2011).
Chemosensors
The development of chemosensors using pyridine-containing compounds has been an area of active research. Wang et al. (2008) synthesized a novel fluorescent poly(pyridine-imide) acid chemosensor, exhibiting "off–on" fluorescent switching properties for acids, suggesting its application in chemical sensing technologies (Wang, Liou, Liaw, & Chen, 2008).
Advanced Optical and Electronic Materials
Pyridine and pyrazole derivatives have been employed in the synthesis of complexes for optical and electronic applications, including OLEDs and luminescent probes. For example, Chang et al. (2013) developed Ir(III) phosphors assembled using pyridyl pyrimidine cyclometalates, demonstrating their application in high-performance sky-blue- and white-emitting OLEDs (Chang, Wu, Chiu, Liang, Tsai, Liao, Chi, Hsieh, Kuo, Lee, Pan, Chou, Lin, & Tseng, 2013).
Properties
IUPAC Name |
1-pyridin-3-ylbutane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-5-1-4-9(11)8-3-2-6-12-7-8/h2-3,6-7,9H,1,4-5,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHCAIYBGGPNPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377983 | |
| Record name | 1-pyridin-3-ylbutane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374064-04-7 | |
| Record name | 1-(3-Pyridinyl)-1,4-butanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374064-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-pyridin-3-ylbutane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Methyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B1608153.png)
![4-{[(4-Methoxy-benzoyl)-(4-methyl-benzyl)-amino]-methyl}-3-nitro-benzoic acid](/img/structure/B1608155.png)
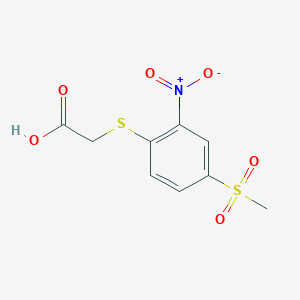
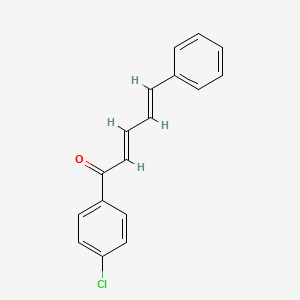

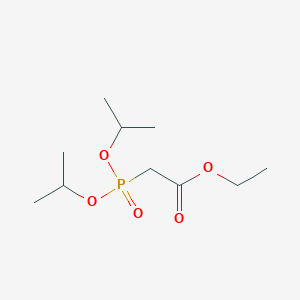
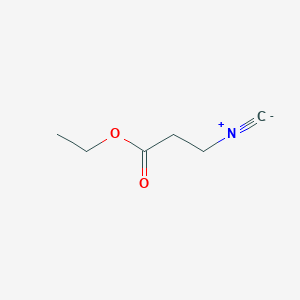



![2-[(4-Methoxyphenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1608168.png)
